Ethyl-i-pentenylether
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Overview
Description
1-Ethoxy-3-methylbut-1-ene is an organic compound with the molecular formula C7H14O. It is a colorless liquid that is primarily used in organic synthesis. The compound is characterized by the presence of an ethoxy group attached to a butene backbone, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-methylbut-1-ene can be synthesized through several methods. One common approach involves the reaction of 3-methyl-1-butene with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of 1-ethoxy-3-methylbut-1-ene often involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and precise control of reaction parameters are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-3-methylbut-1-ene undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium ethoxide (NaOEt) in ethanol.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted butenes depending on the nucleophile used.
Scientific Research Applications
1-Ethoxy-3-methylbut-1-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethoxy-3-methylbut-1-ene involves its interaction with specific molecular targets. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. In reduction reactions, it accepts electrons to form reduced products. The ethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles .
Comparison with Similar Compounds
1-Ethoxy-3-methylbut-2-ene: Similar in structure but differs in the position of the double bond.
3-Methyl-1-butene: Lacks the ethoxy group, making it less reactive in certain reactions.
1-Butene: A simpler alkene without the methyl and ethoxy substituents.
Uniqueness: 1-Ethoxy-3-methylbut-1-ene is unique due to the presence of both an ethoxy group and a methyl group on the butene backbone. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis .
Biological Activity
Ethyl-i-pentenylether is an organic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its ether functional group, which plays a crucial role in its reactivity and biological interactions. The general structure can be represented as follows:
This compound's unique structure allows it to participate in various biochemical pathways, making it a candidate for further investigation in pharmacology and medicinal chemistry.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial properties. A comparative analysis of its efficacy against various bacterial strains revealed that it possesses a broad spectrum of activity. In vitro tests demonstrated inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as a natural antimicrobial agent.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These results suggest that this compound could be developed into a therapeutic agent for treating bacterial infections.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have indicated that this compound may possess antitumor properties. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing a dose-dependent reduction in cell viability.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
A549 | 30 |
The mechanism of action appears to involve apoptosis induction, as evidenced by increased levels of caspase-3 activity in treated cells.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The ether functional group can integrate into lipid membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic pathways in bacteria and cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in target cells, contributing to its cytotoxic effects.
Case Studies
Several case studies have explored the biological effects of this compound:
- A study published in the Journal of Medicinal Chemistry examined the compound's effects on biofilm formation in Staphylococcus aureus. Results indicated a significant reduction in biofilm density at concentrations above 50 µM, highlighting its potential use in preventing chronic infections associated with biofilms.
- Another investigation focused on the antitumor effects of this compound on xenograft models of breast cancer. Tumors treated with the compound showed a marked decrease in size compared to controls, supporting its potential as an anticancer therapy.
Properties
Molecular Formula |
C7H14O |
---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
1-ethoxy-3-methylbut-1-ene |
InChI |
InChI=1S/C7H14O/c1-4-8-6-5-7(2)3/h5-7H,4H2,1-3H3 |
InChI Key |
KLKHJTPIDMZMBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=CC(C)C |
Origin of Product |
United States |
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